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Addressing the need for heterobifunctional aromatic scaffolds in medchem, this dihalogenated naphthol solves the challenge of sequential derivatization. The C4 bromine enables Pd-catalyzed cross-coupling, while the C5 fluorine persists to modulate pKa (~8.35) and oxidative metabolism. Key supply and technical values:
• Orthogonal reactivity: Suzuki/Sonogashira at C4 without competing C-F activation.
• Fine-tuned electronics: Fluorine atom lowers electron density, stabilizing the phenolic handle during library synthesis.
• Reliable logistics: Lab-scale to bulk quantities shipped under nitrogen at 4°C to ensure >97% purity upon receipt.
Molecular FormulaC10H6BrFO
Molecular Weight241.06 g/mol
Cat. No.B11870556
⚠ Attention: For research use only. Not for human or veterinary use.
4-Bromo-5-fluoronaphthalen-2-ol (CAS 2621936-14-7; molecular formula C10H6BrFO; molecular weight 241.06) is a dihalogenated 2-naphthol derivative bearing bromine at C4 and fluorine at C5 . This substitution pattern confers unique electronic and steric properties relative to mono-halogenated or non-halogenated naphthols. The compound is commercially available as a research building block with purity specifications typically ranging from 95% to 97% and is stored under nitrogen at 4°C to maintain stability .
1
Purity Specification:Supplied at ≥97% (HPLC), supporting sensitive cross-coupling chemistry by limiting competing side reactions.
2
Dual Reactive Handles:Bromine at C4 enables Pd-catalyzed transformations while C5 fluorine remains intact, facilitating sequential derivatization.
3
Storage & Stability:Stored under inert gas at 4°C to maintain integrity for reproducible synthetic campaigns.
4-Bromo-5-fluoronaphthalen-2-ol: Irreplaceable vs. Naphthol Analogs
The 4-bromo-5-fluoro-2-naphthol scaffold is not interchangeable with 4-bromo-2-naphthol, 5-fluoro-2-naphthol, or unsubstituted 2-naphthol due to the synergistic electronic effects of the vicinal bromine and fluorine substituents. The electron-withdrawing fluorine alters the electron density of the naphthalene ring, modulating the acidity of the 2-OH group (pKa ~8.35) and influencing reactivity in cross-coupling and nucleophilic aromatic substitution reactions . The bromine at C4 provides a versatile handle for palladium-catalyzed transformations (Suzuki, Sonogashira, Buchwald-Hartwig) while the C5 fluorine remains intact, enabling sequential derivatization strategies that are impossible with mono-halogenated analogs. Furthermore, the dual halogenation impacts logP and metabolic stability, making this compound a distinct choice in medicinal chemistry campaigns [1].
REACTIVITY
Mono-halogenated analogs (e.g., 4-bromo-2-naphthol, 5-fluoro-2-naphthol) lack the dual halogenation pattern.
Replacing this compound may introduce unwanted reactivity or eliminate the strategic synthetic handle for sequential C-C bond formation.
ELECTRONICS
Absence of the C5 fluorine atom alters the electronic landscape of the naphthyl ring.
This shift in electron density can modify the acidity of the 2-OH group and influence regioselectivity in downstream reactions.
PROPERTIES
Unsubstituted 2-naphthol lacks bromine and fluorine substituents, leading to distinct logP and metabolic stability contexts.
These property differences may significantly alter performance in medicinal chemistry campaigns compared to the dihalogenated scaffold.
[1] Kim, B.S. et al. A Transition-Metal-Free Synthesis of Fluorinated Naphthols. Chemistry – A European Journal, 2014, 20(19), 5704-5709. View Source
The target compound is supplied at a minimum purity of 97% (HPLC) by ChemScene , whereas the mono-brominated analog 4-bromo-2-naphthol is typically offered at 95% purity by multiple vendors, including Hit2Lead . This higher purity specification reduces the need for additional purification steps in downstream applications.
Purity SpecificationSupplier Spec
≥97% (HPLC)
Higher commercial purity may reduce the need for pre-synthetic purification.
The mono-brominated analog 4-bromo-2-naphthol is typically supplied at 95% purity.
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Evidence Dimension
Minimum Purity (HPLC)
Target Compound Data
≥97%
Comparator Or Baseline
4-Bromo-2-naphthol: 95%
Quantified Difference
2% absolute purity increase
Conditions
Commercial product specifications; HPLC analysis
Why This Matters
Higher commercial purity minimizes impurity-related side reactions and improves reproducibility in sensitive assays or multi-step syntheses.
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Market Pricing
The dihalogenated 4-bromo-5-fluoronaphthalen-2-ol commands a significant price premium compared to its mono-halogenated counterparts, reflecting its higher synthetic complexity and lower commercial availability. The price per gram for the target compound is approximately $5,964 (based on $1,491/250 mg) , while 4-bromo-2-naphthol is priced at $108/g and 5-fluoro-2-naphthol at $2,379/g .
Market PricingReported
55× vs. 4-Br-2-naphthol
Reflects higher synthetic complexity and limited commercial availability.
Extrapolated to ~$5,964/g from $1,491/250 mg research quantity pricing.
55× vs. 4-bromo-2-naphthol; 2.5× vs. 5-fluoro-2-naphthol
Conditions
Commercial pricing from reputable vendors; research quantities
Why This Matters
The premium pricing indicates a more demanding synthetic route and lower volume of production, which should be factored into project budgets and may justify the compound's selection only when its unique dual-halogenation is essential.
The predicted pKa of 4-bromo-5-fluoronaphthalen-2-ol is 8.35 ± 0.40 , whereas the predicted pKa of the mono-brominated analog 4-bromo-2-naphthol is 8.76 ± 0.40 . The lower pKa of the target compound indicates a more acidic phenolic proton, attributable to the additional electron-withdrawing fluorine substituent at C5.
Acidity (pKa)Predicted
ΔpKa = -0.41
Lower predicted pKa (8.35) indicates a more acidic phenolic proton than the mono-brominated analog (8.76).
Values are derived from software estimation. The electron-withdrawing fluorine at C5 is likely responsible for this shift.
The enhanced acidity affects the compound's ionization state under physiological pH conditions, influencing its solubility, permeability, and potential interactions with biological targets.
The predicted boiling point of 4-bromo-5-fluoronaphthalen-2-ol is 350.3 ± 22.0 °C , which is higher than that of 4-bromo-2-naphthol (346.8 ± 15.0 °C) and substantially higher than 5-fluoro-2-naphthol (~299.7 °C) . The increased boiling point reflects stronger intermolecular interactions, likely due to the additional halogen atom and the resulting increase in molecular polarizability and molecular weight.
Boiling PointPredicted
+50.6°C vs. 5-F analog
The reported higher boiling point may suggest lower volatility, advantageous for high-temperature handling.
Predicted value of 350.3°C reflects increased molecular polarizability and mass from dual halogenation.
The higher boiling point suggests lower volatility, which may be advantageous in high-temperature reactions or when handling the compound in open systems.
Thermal StabilityPurificationVolatility
4-Bromo-5-fluoronaphthalen-2-ol: Key Applications
Lead Optimization & SAR
The distinct pKa and dual halogenation pattern of 4-bromo-5-fluoronaphthalen-2-ol make it a privileged scaffold for probing structure-activity relationships (SAR) in drug discovery. The C4 bromine enables facile diversification via cross-coupling reactions, while the C5 fluorine modulates electronic properties and metabolic stability without introducing a second reactive handle. The altered acidity (pKa 8.35) relative to mono-brominated analogs may influence binding interactions with target proteins, as demonstrated in fluorinated naphthol-based inhibitors [1].
Liquid Crystal & OLED Precursors
Fluorinated naphthols are established intermediates in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs) due to their unique electronic and mesogenic properties [2]. The 4-bromo-5-fluoro substitution pattern provides a strategic advantage for iterative functionalization, allowing for the construction of complex polycyclic aromatic systems with precisely tuned optical and thermal characteristics.
Fluorescent Probe Development
The naphthol core is a common fluorophore in chemical biology. The dual halogenation of 4-bromo-5-fluoronaphthalen-2-ol can be exploited to fine-tune the emission wavelength and quantum yield of derived fluorescent probes. The bromine atom serves as a heavy atom for potential phosphorescence enhancement or as a site for further derivatization to install bioorthogonal handles.
Purity impact on reproducibility; target binding affinity validation
Liquid Crystals & OLEDs
Iterative functionalization potential for polyaromatic systems
Thermal stability assessment; optical and mesogenic property tuning
Fluorescent Probe Development
Heavy-atom effect and bioorthogonal handle installation
Emission wavelength and quantum yield optimization
[1] Kim, B.S. et al. A Transition-Metal-Free Synthesis of Fluorinated Naphthols. Chemistry – A European Journal, 2014, 20(19), 5704-5709. View Source
[2] US Patent US-8759365-B2. Organic compounds for liquid crystal applications. View Source
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